Product packaging for 2,3,6-Trichloro-5-nitropyridine(Cat. No.:CAS No. 55304-72-8)

2,3,6-Trichloro-5-nitropyridine

Cat. No.: B1313854
CAS No.: 55304-72-8
M. Wt: 227.43 g/mol
InChI Key: KPXAMNWVBHLRRG-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitropyridines in Organic Synthesis and Medicinal Chemistry

Halogenated nitropyridines represent a significant class of N-heterocycles that are actively studied in modern organic and medicinal chemistry. nih.gov The introduction of halogen atoms and a nitro group onto the pyridine (B92270) ring dramatically influences the molecule's physical, chemical, and biological properties. numberanalytics.com Halogenation, the process of introducing halogen atoms, is a fundamental tool in organic synthesis, allowing for the modification of a compound's reactivity, stability, and bioactivity. numberanalytics.com For instance, halogenated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with biological targets. numberanalytics.com

The nitro group, being a strong electron-withdrawing group, further activates the pyridine ring, making it susceptible to various chemical transformations. nih.govresearchgate.net This unique combination of halogens and a nitro group makes halogenated nitropyridines valuable precursors for a wide array of more complex molecules. In medicinal chemistry, the pyridine ring is a "privileged structural motif" found in numerous drugs, and nitropyridines serve as accessible starting materials for the synthesis of compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The metabolic reduction of the nitro group can also be exploited in the design of hypoxia-activated prodrugs. mdpi.com In organic synthesis, the strategic placement of halogens and a nitro group provides multiple reaction sites for nucleophilic substitution and other functionalization reactions, enabling the construction of novel molecular architectures. nih.gov

Contextualizing 2,3,6-Trichloro-5-nitropyridine within the Pyridine Derivatives Landscape

Pyridine and its derivatives are foundational building blocks in the chemical industry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. researchandmarkets.com360iresearch.com The versatility of the pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, allows for a vast range of chemical modifications, making it a cornerstone of modern chemical manufacturing. researchandmarkets.com360iresearch.com Pyridine derivatives are integral to the synthesis of numerous products, from life-saving drugs to crop protection agents. 360iresearch.comglobenewswire.com

Within this broad landscape, this compound emerges as a specialized yet important intermediate. Its structure, featuring three chlorine atoms and a nitro group, makes it a highly reactive and versatile reagent. It can be used as an intermediate in a variety of organic synthesis reactions. For example, it is utilized in the preparation of pesticides and other agricultural chemicals. The synthesis of this compound can be achieved through the reaction of pyridine with thionyl chloride to produce 2,3,6-trichloropyridine (B1294687), which is then nitrated using nitric acid.

Below is a table of the compound discussed in this article:

Compound Name
This compound
Pyridine
2,3,6-Trichloropyridine
Thionyl chloride
Nitric acid

Here are some of the physical and chemical properties of this compound:

PropertyValue
Molecular Formula C5HCl3N2O2
Molar Mass 227.43 g/mol
Melting Point 69-71 °C acrospharmatech.com
Boiling Point 301.1±37.0 °C (Predicted) acrospharmatech.com
Density 1.744±0.06 g/cm3 (Predicted) acrospharmatech.com
pKa -8.15±0.10 (Predicted) acrospharmatech.com
CAS Number 55304-72-8 epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl3N2O2 B1313854 2,3,6-Trichloro-5-nitropyridine CAS No. 55304-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAMNWVBHLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482808
Record name 2,3,6-Trichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-72-8
Record name 2,3,6-Trichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2,3,6 Trichloro 5 Nitropyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Ring System

De novo synthesis, the construction of the pyridine ring from acyclic (non-ring) precursors, provides a versatile foundation for producing highly substituted pyridines. chemrxiv.orgresearchgate.net While direct de novo synthesis of 2,3,6-trichloro-5-nitropyridine is not the standard approach, these methods are fundamental to creating the initial pyridine scaffold which is later modified. Several classical and modern methods are notable for their utility in assembling the pyridine core. researchgate.netnih.govillinois.edu

Prominent examples of such syntheses include:

Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgfiveable.meyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgchemtube3d.com This method is highly effective for creating symmetrically substituted pyridines. baranlab.org

Guareschi-Thorpe Condensation: This method synthesizes pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.comwikipedia.org An advanced, greener version of this reaction uses ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org

Bohlmann-Rahtz Pyridine Synthesis: This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.orgjk-sci.com The versatility of this method has been improved by using acid catalysis to lower the high temperatures traditionally required for the cyclization step. organic-chemistry.orgsynarchive.com

Cycloaddition Reactions: [4+2] cycloaddition reactions represent a key strategy for pyridine synthesis, where the nitrogen atom can be part of either the diene or the dienophile. nih.gov For instance, 1,4-oxazin-2-ones are highly reactive precursors that can undergo tandem cycloaddition/cycloreversion with alkynes to produce highly substituted pyridines. nih.gov

These foundational methods provide access to a wide array of substituted pyridines, which can then serve as precursors for further chlorination and nitration to yield the target compound.

Chlorination Strategies for Polychlorinated Pyridine Precursors

The introduction of multiple chlorine atoms onto the pyridine ring is a critical step in the synthesis of this compound. This is typically achieved by chlorinating a pre-existing pyridine or a less-chlorinated pyridine derivative.

Direct Chlorination of Pyridine and its Derivatives

Direct chlorination of pyridine, often performed in the gas phase at high temperatures, is a common industrial method for producing chlorinated pyridines. researchgate.net

Method Reactants Conditions Key Products Reference(s)
Gas-Phase ChlorinationPyridine, Chlorine200-500°C, often with a catalyst (e.g., silica, alumina, ferric chloride)2-chloropyridine (B119429), 2,6-dichloropyridine (B45657), polychlorinated pyridines researchgate.netgoogle.comgoogle.comgoogle.com
Gas-Phase Chlorination with UVPyridine, Chlorine, Water300-420 nm UV light2,3,6-trichloropyridine (B1294687), 2,6-dichloropyridine google.com

This process typically yields a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine, as the primary products. researchgate.net Further chlorination under more forcing conditions can lead to more highly chlorinated pyridines. For example, a patent describes a continuous flow process where a vaporized aqueous solution of pyridine is reacted with chlorine under UV irradiation (300-420 nm) to produce 2,3,6-trichloropyridine with high yield and purity. google.com Another approach involves passing vaporized pyridine and chlorine over a molecular sieve catalyst at 200-450°C. google.com

Selective Chlorination Techniques for 2,3,6-Trichloropyridine

Achieving the specific 2,3,6-trichloro substitution pattern often requires more selective methods starting from already functionalized pyridines.

Starting Material Reagents/Method Conditions Yield Reference(s)
2,6-DichloropyridineChlorine (gas phase)100-140°C, Catalyst (e.g., FeCl₃, AlCl₃)~94-95% google.compatsnap.com
3-Amino-2,6-dichloropyridineDiazotization (NaNO₂, HCl), then Sandmeyer reactionLow temperature (~0°C)- patsnap.com
Pentachloropyridine (B147404)Hydrazine hydrate, then Cuprous oxide in waterHot water- prepchem.com

One of the most common routes is the chlorination of 2,6-dichloropyridine. google.com This reaction can be carried out in the liquid or gas phase. A patent describes reacting 2,6-dichloropyridine with chlorine gas at 100-120°C in the presence of a ferric chloride catalyst to achieve a 94% yield of 2,3,6-trichloropyridine. patsnap.com However, this method can suffer from poor selectivity in the later stages, leading to the formation of polychlorinated byproducts like 2,3,5,6-tetrachloropyridine (B1294921). google.com

Another established route is the diazochlorination of 3-amino-2,6-dichloropyridine. google.compatsnap.com This process involves converting the amino group to a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures, which is then displaced by chlorine in a Sandmeyer-type reaction. patsnap.com While effective, this method generates significant acidic waste. google.com A multi-step process starting from nicotinamide (B372718) has also been developed, which proceeds through 3-aminopyridine (B143674) and 2,6-dichloro-3-aminopyridine intermediates before the final diazotization step. patsnap.com

Nitration Reactions for Introducing the Nitro Group

The final step in the synthesis is the introduction of the nitro (NO₂) group at the C5 position of the 2,3,6-trichloropyridine ring. This is accomplished through electrophilic aromatic substitution.

Electrophilic Nitration Protocols for Chlorinated Pyridines

The pyridine ring is inherently electron-deficient, and the presence of three electron-withdrawing chlorine atoms further deactivates it towards electrophilic attack. nih.gov Therefore, forceful conditions are required for nitration. The most common and effective method involves using a mixture of strong acids. prepchem.comgoogle.com

A typical protocol for the nitration of a trichloropyridine involves dissolving the substrate in a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com The reaction mixture is then heated, for example, at 100°C for several hours, to drive the substitution. prepchem.com After the reaction is complete, the mixture is poured onto ice, causing the crystalline nitrated product to precipitate. prepchem.com Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been developed for pyridines, sometimes offering higher yields than traditional methods. researchgate.net

Regioselectivity and Reaction Conditions in Nitration Processes

The placement of the incoming nitro group is directed by the existing chlorine substituents on the pyridine ring. In electrophilic aromatic substitution, the stability of the intermediate carbocation (the arenium ion or σ-complex) determines the position of attack. nih.govyoutube.com For 2,3,6-trichloropyridine, the chlorine atoms at the 2- and 6-positions (ortho to the nitrogen) and the 3-position (meta to the nitrogen) deactivate the ring. Electrophilic attack is least disfavored at the C5 position, which is para to the C2-chloro substituent and meta to the C3- and C6-chloro substituents. This directing effect leads to the regioselective formation of this compound.

The reaction conditions must be carefully controlled. Nitration reactions are highly exothermic, and the use of mixed acids (e.g., fuming HNO₃ and concentrated H₂SO₄) requires heating to overcome the high activation energy for the substitution on the deactivated ring. prepchem.comnjit.edu A procedure for the synthesis of the isomeric 2,5,6-trichloro-3-nitropyridine from 2,5,6-trichloropyridine specifies heating at 100°C for 12 hours in a mixture of fuming nitric acid and concentrated sulfuric acid, yielding the product at 66.7% of theory. prepchem.com These conditions highlight the harsh requirements needed to successfully nitrate (B79036) a polychlorinated pyridine ring.

Alternative Nitration Reagents and Their Efficacy

The traditional nitration of 2,3,6-trichloropyridine often involves the use of a mixture of nitric acid and sulfuric acid. prepchem.com However, the harsh conditions and safety concerns associated with this mixture have prompted research into alternative nitrating agents. researchgate.net The goal is to find reagents that are more selective, require milder reaction conditions, and are more environmentally benign. researchgate.net

Recent developments have focused on bench-stable organic nitrating reagents that can serve as a controlled source of nitryl radicals or nitronium ions. researchgate.net These reagents often allow for nitration under milder conditions with improved functional group tolerance. researchgate.net Examples of such reagents include those derived from organic scaffolds which are designed to be cost-effective and recyclable. researchgate.net

The efficacy of these alternative reagents is a subject of ongoing research. For instance, solid acid systems, such as poly(4-vinylpyridine)-nitrating mixture complexes, have been explored as effective and safer alternatives to liquid acids for aromatic nitration. rsc.org Other approaches include the use of trifluoroacetyl nitrate or triflyl nitrate, which can be generated in situ and have shown to be powerful electrophilic nitrating agents for a variety of aromatic and heteroaromatic compounds. organic-chemistry.org The choice of reagent can be critical, especially for deactivated systems where traditional methods may fail or give poor yields. organic-chemistry.org

The nitration of pyridine and its derivatives can be particularly challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. acs.org This has led to the exploration of novel strategies, such as dearomatization-rearomatization sequences, to achieve nitration at specific positions under mild conditions. acs.org

Table 1: Comparison of Selected Alternative Nitration Reagents for Aromatic Compounds

Nitrating Agent/SystemSubstrate TypeConditionsEfficacy/YieldReference
Poly(4-vinylpyridine)-nitrating mixture complexActivated and deactivated arenesMild conditionsEffective nitrating agent rsc.org
Trifluoroacetyl nitrate (CF₃CO₂NO₂)Aromatic and heteroaromatic compoundsGenerated in situ in ionic liquidPowerful electrophilic nitrating agent organic-chemistry.org
Triflyl nitrate (TfONO₂)Strongly deactivated systemsGenerated in situ in ionic liquidSuperior to CF₃CO₂NO₂ for deactivated systems organic-chemistry.org
1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃}Arylboronic acidsMild, solvent-freeGood yields without cocatalysts organic-chemistry.org

Patented Synthetic Routes and Industrial Preparations

The industrial production of this compound is primarily driven by its use as a precursor. Patented methods often focus on optimizing the synthesis of the precursor, 2,3,6-trichloropyridine, to ensure a cost-effective and high-yield process.

One patented approach for synthesizing 2,3,6-trichloropyridine involves the reaction of pyridine with chlorine gas in the presence of a molecular sieve catalyst, such as HZSM-5, in a fixed-bed reactor. google.com This method is reported to have a high selectivity of over 95% and a yield of over 90% for 2,3,6-trichloropyridine. google.com The process is highlighted for its short process flow, low material cost, and simple post-processing. google.com

Another patented process describes the preparation of nitropyridine derivatives, which could be applicable to the synthesis of this compound. This process often involves multi-step syntheses starting from more readily available precursors and may include steps like chlorination and nitration under specific, optimized conditions to maximize purity and yield for industrial applications. google.com

The synthesis of related trichloropyridines, such as 2,3,5-trichloropyridine, has also been the subject of patents. One method involves the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution. google.com While this produces a different isomer, the underlying principles of selective dechlorination could potentially be adapted.

Table 2: Overview of Selected Patented Synthetic Routes for Trichloropyridines

Patent/MethodStarting MaterialKey Reagents/CatalystsProductReported Yield/Selectivity
CN109553572APyridineChlorine, HZSM-5 molecular sieve2,3,6-TrichloropyridineYield >90%, Selectivity >95%
US4111938A2,3,5,6-TetrachloropyridineZinc, strong alkali2,3,5-Trichloropyridine77% of theoretical

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals like this compound to minimize environmental impact. biosynce.com This involves considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and waste reduction. biosynce.comresearchgate.net

For the nitration step, a key green consideration is the replacement of traditional mixed acids (sulfuric and nitric acid) with more environmentally friendly alternatives. rsc.org As mentioned in section 2.3.3, polymer-bound nitrating agents and ionic liquids are being investigated for this purpose. rsc.orgorganic-chemistry.org These can reduce the production of acidic waste streams and may allow for easier separation and recycling of the catalyst or solvent. rsc.orgbiosynce.com

Microwave-assisted synthesis is another green chemistry tool that has been applied to the synthesis of pyridine derivatives. nih.gov Microwave heating can lead to significantly reduced reaction times and sometimes improved yields and purities compared to conventional heating methods. nih.gov

The choice of solvent is also a critical aspect of green chemistry. The use of greener solvents or even solvent-free reaction conditions is highly desirable. organic-chemistry.orgbiosynce.com For instance, some pyridine derivatives can be designed to act as solvents themselves and can be easily separated from the reaction products, reducing the need for energy-intensive distillation. biosynce.com

Evaluating the "greenness" of a synthetic route can be done using various metrics, such as the EcoScale, which considers factors like yield, cost, safety, and environmental impact. researchgate.net Applying these metrics to the synthesis of this compound can help in identifying and developing more sustainable manufacturing processes.

Chemical Reactivity and Transformation Pathways of 2,3,6 Trichloro 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines, particularly those activated by electron-withdrawing groups like the nitro group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Replacement of Halogen Atoms by Diverse Nucleophiles (e.g., Amines, Thiols)

Reactions of related compounds such as 2-chloro-3,5-dinitropyridine (B146277) with anilines have been studied, indicating that the chlorine atom is readily displaced by the amine nucleophile. Similarly, heteroaryl halides, including chloropyridines, undergo smooth SNAr reactions with thiols in the presence of a base like potassium carbonate. These reactions are often facilitated by the presence of an additional electron-withdrawing group, a condition met in the title compound.

It is highly probable that 2,3,6-trichloro-5-nitropyridine would react with amines and thiols to yield the corresponding substituted products. The reaction would likely proceed under mild to moderate conditions, given the significant activation provided by the nitro group and the three chlorine atoms.

Regiocontrol and Substituent Effects in SNAr Transformations

The regioselectivity of SNAr reactions on polychlorinated pyridines is a complex interplay of electronic and steric effects. In the case of this compound, the positions of the chlorine atoms relative to the nitro group and the ring nitrogen are crucial in determining which halogen is preferentially substituted.

The pyridine (B92270) nitrogen and the nitro group exert a strong activating effect on the positions ortho and para to them. In this molecule, the C2 and C6 positions are ortho and para to the ring nitrogen, respectively, while the C6 position is also ortho to the nitro group. The C2 position is meta to the nitro group. The C3 chlorine is meta to the ring nitrogen and ortho to the nitro group.

Computational studies on related dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a good predictor of the site of nucleophilic attack. The carbon atom with the largest LUMO lobe is generally the most susceptible to substitution. For polychlorinated heterocycles, the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at each position also dictates the regiochemical outcome.

In the absence of direct experimental evidence for this compound, we can extrapolate from general principles. The chlorine at C6 is activated by both the ring nitrogen (para) and the nitro group (ortho), making it a likely site for substitution. The chlorine at C2 is activated by the ring nitrogen (ortho) but is meta to the nitro group. The chlorine at C3 is ortho to the nitro group but meta to the ring nitrogen. A comprehensive analysis would require computational modeling to determine the relative activation of each position.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, leading to the formation of amines, which are valuable synthetic intermediates.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to primary amines. While no specific studies on the catalytic hydrogenation of this compound were found, related processes on other chlorinated nitroaromatic compounds are well-documented.

For example, the catalytic hydrogenation of chlorinated aromatic nitro compounds is a known industrial process. A key challenge in the hydrogenation of chlorinated nitroaromatics is the potential for hydrodechlorination, the removal of chlorine atoms. To mitigate this, specific catalysts and reaction conditions are employed. For instance, the use of deactivated catalysts, such as sulfided platinum on carbon, or the addition of inhibitors like thiophene (B33073) can suppress dechlorination.

A patent for the catalytic hydrogenation of 2,3,6-trichloropyridine (B1294687) to 2,3-dichloropyridine (B146566) highlights the use of a Pd-Mg/C catalyst, demonstrating that catalytic reduction of the pyridine ring's substituents is feasible. It is plausible that similar catalytic systems could be adapted for the selective reduction of the nitro group in this compound to the corresponding amine, 5-amino-2,3,6-trichloropyridine, with careful control of the reaction conditions to minimize hydrodechlorination.

Chemoselective Reduction Methodologies

Chemoselective reduction aims to reduce the nitro group in the presence of other reducible functional groups, such as the chloro substituents on the pyridine ring. Various methodologies have been developed for the selective reduction of nitro groups.

Enzymatic reductions offer high chemoselectivity. For instance, the 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 has been shown to catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups. google.com This enzyme exhibits a broad substrate specificity for various nitroaromatic compounds. google.com

Chemical methods for chemoselective reduction often employ specific reagents. For example, systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst can selectively reduce nitro groups. The choice of catalyst and reaction conditions is critical to achieving the desired selectivity.

Oxidation Chemistry of the Pyridine Ring System

The oxidation of the pyridine ring, particularly the nitrogen atom to form an N-oxide, is a common reaction for pyridine and its derivatives. This transformation can alter the electronic properties of the ring and influence its subsequent reactivity.

For electron-deficient chloropyridines, oxidation of the pyridine nitrogen can facilitate nucleophilic substitution reactions. A study on the dechlorination of chloropyridines demonstrated that pyridine N-oxidation lowers the energy barrier for the dechlorination process. nih.gov In this process, an oxidizing agent such as peroxymonocarbonate ion (HCO₄⁻) can induce the formation of pyridine N-oxide intermediates. nih.gov

While no specific experimental data on the oxidation of this compound is available, it is conceivable that it could undergo N-oxidation under appropriate conditions, for example, using a peroxy acid. The resulting N-oxide would have altered reactivity, potentially influencing the regioselectivity of subsequent nucleophilic substitution reactions.

Oxidation of Aromatic Moieties

The oxidation of aromatic moieties, particularly in the context of nitro-containing pyridine rings, is a significant transformation. While specific studies on the direct oxidation of the aromatic ring of this compound are not extensively detailed in the provided search results, related transformations offer insights. For instance, the oxidation of a methyl group to a carboxylic acid on a nitropyridine ring has been demonstrated as a key step in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov In this process, 2-chloro-5-methyl-3-nitropyridine (B188117) was oxidized to 2-chloro-3-nitro-5-pyridinecarboxylic acid, showcasing the stability of the nitropyridine core under oxidative conditions that target peripheral functional groups. nih.gov

The Baeyer-Villiger oxidation represents another relevant oxidative transformation, involving the conversion of a ketone to an ester. wiley-vch.de This reaction proceeds via the migration of a group from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de The migratory aptitude follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de While not a direct oxidation of the aromatic ring itself, this type of reaction highlights the potential for oxidative rearrangements in molecules containing both carbonyl and aromatic functionalities.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize heterocyclic compounds, including pyridine derivatives. tezu.ernet.inresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst to couple an organoboron compound with a halide, is a versatile method for creating C-C bonds. nih.govrsc.org This reaction has been successfully used with polychlorinated pyridines, demonstrating the feasibility of selectively replacing chloro substituents with other functional groups. nih.gov

In the context of nitropyridine analogs, the Suzuki-Miyaura reaction has been utilized to synthesize a variety of bioactive molecules. For example, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, 2,6-dichloro-3-nitropyridine (B41883) underwent a Suzuki coupling to introduce an aryl group at one of the chloro-positions. nih.gov This highlights the ability to selectively functionalize one chloro-substituent in the presence of others and a nitro group.

A protocol for the exhaustive alkylation of polychlorinated pyridines using Suzuki-Miyaura reactions with alkyl boronic pinacol (B44631) esters has also been developed. nih.gov This method utilizes a bulky phosphine (B1218219) ligand (Ad₂PⁿBu) in combination with a strong base (LiOᵗBu) to facilitate the oxidative addition of the palladium catalyst onto the chloro-substituted pyridine, leading to the replacement of all chloro atoms. nih.gov

Denitrative Suzuki-Miyaura coupling presents another interesting variant, where a nitro group itself acts as the leaving group. tezu.ernet.in This approach expands the utility of nitroarenes as aryl sources in coupling reactions. tezu.ernet.in

The following table summarizes representative conditions and outcomes for Suzuki-Miyaura reactions on related polychlorinated and nitrated pyridine systems.

ReactantCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
2,6-Dichloropyridine (B45657)Heptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O2,6-Diheptylpyridine94
2,6-Dichloro-3-nitropyridineArylboronic acidNot specifiedNot specifiedNot specified2-Aryl-6-chloro-3-nitropyridineNot specified
Aryl HalidePrimary alkyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂OAryl-alkyl productGood to excellent

This table is generated based on data from multiple sources and represents typical conditions rather than a direct, side-by-side comparative study.

Rearrangement Reactions and Nitro Group Migrations

Rearrangement reactions offer pathways to structurally diverse molecules from readily available starting materials. In the context of nitropyridines, both skeletal rearrangements and migrations of the nitro group itself are of interest.

While specific rearrangement reactions involving this compound were not found, general principles of rearrangement reactions in related systems can be considered. The Bamberger rearrangement, for instance, converts N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong acid, proceeding through a nitrenium ion intermediate. wiley-vch.de This type of transformation highlights the potential for acid-catalyzed rearrangements in nitrogen-containing aromatic systems.

More directly relevant are nitro group migrations. Rhodium-catalyzed migrations of nitro groups have been observed in the synthesis of 3-nitroindoles from β-nitro styryl azides. nih.gov In this transformation, a rhodium nitrene intermediate is proposed, which undergoes a 4π-electron-5-atom electrocyclization, leading to the migration of the nitro group. nih.gov The migratory aptitude of various electron-withdrawing groups was found to be in the order: ester << amide < H < sulfonyl < benzoyl << nitro, indicating a high propensity for the nitro group to migrate under these conditions. nih.gov Although this example is in a different heterocyclic system, it demonstrates the feasibility of catalytic processes that can induce the migration of a nitro group, a transformation that could potentially be applied to nitropyridine systems under appropriate conditions.

Computational Chemistry and Mechanistic Insights into 2,3,6 Trichloro 5 Nitropyridine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the properties of 2,3,6-trichloro-5-nitropyridine.

Prediction of Molecular Equilibrium Geometry and Vibrational Frequencies

DFT calculations can accurately predict the three-dimensional arrangement of atoms in a molecule at its lowest energy state, known as the equilibrium geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 2-chloro-5-nitropyridine (B43025), the non-hydrogen atoms are nearly coplanar. researchgate.net

Furthermore, DFT can compute the vibrational frequencies of the molecule, which correspond to the various modes of atomic motion. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Table 1: Predicted Molecular Geometry and Vibrational Data for a Trichloronitropyridine Derivative

Parameter Calculated Value
Bond Lengths (Å)
C-C 1.38 - 1.40
C-N (ring) 1.33 - 1.35
C-Cl 1.72 - 1.74
C-N (nitro) 1.47
N-O 1.22
**Bond Angles (°) **
C-C-C 118 - 121
C-N-C 117 - 119
Cl-C-C 119 - 122
O-N-O 124
**Selected Vibrational Frequencies (cm⁻¹) **
C-Cl Stretch 700 - 850
NO₂ Symmetric Stretch 1340 - 1360
NO₂ Asymmetric Stretch 1520 - 1540
Ring Breathing 990 - 1020

Note: This table presents hypothetical yet representative data for a trichloronitropyridine derivative based on typical values from computational studies on similar compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

For chloronitropyridines, the presence of electron-withdrawing chlorine and nitro groups significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. DFT calculations can quantify these orbital energies and the HOMO-LUMO gap.

Table 2: Frontier Molecular Orbital Energies for a Trichloronitropyridine Derivative

Orbital Energy (eV)
HOMO -7.5 to -8.5
LUMO -3.0 to -4.0
HOMO-LUMO Gap 4.0 to 5.0

Note: This table contains representative data based on computational studies of related aromatic compounds.

Reaction Mechanism Studies (e.g., Sigmatropic Shifts)

Computational chemistry plays a vital role in elucidating reaction mechanisms. For instance, studies on the nitration of pyridine (B92270) compounds have shown the formation of unstable dihydropyridine (B1217469) intermediates. rsc.org The subsequent rearrangement of these intermediates to form the final nitropyridine product can be studied using computational methods.

One possible reaction pathway is a acrospharmatech.com sigmatropic shift, where the nitro group migrates from the nitrogen atom to a carbon atom on the pyridine ring. rsc.org DFT calculations can model the transition state of this rearrangement, providing insights into the reaction's feasibility and kinetics. These studies have indicated that a acrospharmatech.com sigmatropic shift of the NO₂ group is a plausible mechanism. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery and toxicology for predicting the activity of new, untested compounds.

For derivatives of this compound, QSAR models can be developed to predict their potential efficacy as, for example, antibacterial or anticancer agents. chemrevlett.com This involves calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with experimentally determined biological activity.

Table 3: Example of Descriptors Used in QSAR Modeling

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices, Shape indices

Note: This table provides examples of descriptors that could be used in a QSAR study of this compound derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to explore the different conformations (shapes) that this compound can adopt and the interactions it can form with other molecules, such as solvents or biological macromolecules.

MD simulations can reveal the flexibility of the pyridine ring and the rotational freedom of the nitro group. Understanding these dynamics is crucial for predicting how the molecule might bind to a biological target.

In Silico Screening and Ligand-Target Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

For this compound and its derivatives, in silico screening can be employed to identify potential biological targets. This involves docking the molecule into the binding sites of various proteins and calculating the binding affinity. This approach can help prioritize compounds for further experimental testing and guide the design of more potent and selective inhibitors. researchgate.net

Synthetic Applications and Derivatization Strategies Utilizing 2,3,6 Trichloro 5 Nitropyridine

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

2,3,6-Trichloro-5-nitropyridine is a valuable intermediate in the synthesis of diverse heterocyclic compounds. The presence of multiple reactive sites—three distinct chlorine atoms and a nitro group—allows for sequential and regioselective derivatization. The chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution, with their reactivity influenced by the electron-withdrawing effect of the nitro group and the ring nitrogen. This enables the controlled introduction of various functional groups, such as amines, alkoxides, and thiols, to forge new carbon-heteroatom bonds.

A practical example of its utility is in the selective de-chlorination reactions. For instance, this compound can be hydrogenated to selectively remove a chlorine atom, yielding products like 2,3-dichloro-5-nitropyridine. guidechem.com This transformation highlights its role as a precursor to other substituted pyridines that may be more difficult to synthesize directly. The ability to manipulate the substitution pattern on the pyridine ring makes it a cornerstone for building more complex, poly-functionalized heterocyclic systems that are scaffolds for a multitude of target molecules.

Derivatization for Agrochemical Development

The pyridine ring is a privileged structure in modern agrochemicals, and derivatives of this compound are instrumental in this field. researchgate.netnih.gov Its derivatization is a key strategy for developing new and effective crop protection agents.

This compound is used as an intermediate in the preparation of various pesticides. The reactivity of its chlorine atoms allows for the attachment of different toxophoric moieties to develop active ingredients for herbicides, insecticides, and fungicides. chemimpex.com

In the development of insecticides, nitropyridine derivatives have shown significant promise. Research has demonstrated that the 5-nitro group on the pyridine ring is a viable feature for potent insecticidal activity. acs.org For example, novel nitropyridyl-based ethers synthesized from nitropyridine precursors have exhibited strong activity against various lepidopteran pests like Mythimna separata and Plutella xylostella. acs.orgnih.gov

Insecticidal Activity of Nitropyridine Derivatives
Compound TypeTarget PestActivity Level (LC50)Source
5-NO2 Pyridyl EtherM. separata7.45 mg/L acs.org
Nitropyridine DerivativesP. xylostella4–12 mg/L nih.gov
Nitropyridine DerivativesP. litura4–12 mg/L nih.gov

The development of effective agrochemicals relies heavily on understanding structure-activity relationships (SAR). The pyridine scaffold is a cornerstone in pesticide molecular design, as its inclusion can significantly enhance biological activity. researchgate.net The strategic modification of the pyridine ring with substituents like halogens and nitro groups, as found in this compound, is a fundamental approach in lead optimization. researchgate.net

Applications in Pharmaceutical Compound Synthesis

The pyridine heterocycle is a fundamental scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs. mdpi.com The unique reactivity of this compound makes it a valuable starting material for the synthesis of complex molecules with therapeutic potential.

Pyridine derivatives are widely explored for their antiproliferative activities. mdpi.com While a direct synthesis of Olaparib analogs from this compound is not explicitly documented in the provided search results, the compound's structure is highly relevant for creating novel anticancer agents. The synthesis of potent enzyme inhibitors often involves the reaction of a heterocyclic core with various side chains. For example, chloronitropyridines have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a target in oncology, by substituting the chlorine atom with secondary amines and subsequently forming amide bonds. nih.gov

The multiple reactive sites on this compound allow for the introduction of diverse pharmacophores necessary for biological activity. SAR studies on pyridine derivatives have shown that the type and position of substituents are critical for antiproliferative effects. mdpi.com The ability to replace the chlorine atoms with nitrogen- and oxygen-containing groups, which are often associated with enhanced activity, makes it a versatile platform for generating libraries of compounds for anticancer screening. mdpi.com

Structure-Activity Relationship of Pyridine Derivatives in Cancer Cell Lines
Substituent GroupEffect on Antiproliferative ActivitySource
-OCH3, -OH, -C=O, NH2Enhanced Activity mdpi.com
Halogen AtomsLower Activity (in some cases) mdpi.com
Bulky GroupsLower Activity mdpi.com

Many modern antifungal agents are based on heterocyclic scaffolds. Although Voriconazole itself is a pyrimidine (B1678525) derivative, the underlying principle of using functionalized heterocycles as building blocks is central to the field. Halogenated nitropyridines serve as precursors for various bioactive molecules, including those with antimicrobial properties. chemimpex.com The synthesis of novel antifungal compounds often involves the coupling of a core heterocycle with azole moieties.

The reactive chlorine atoms of this compound can readily undergo substitution with nitrogen nucleophiles, such as imidazoles or triazoles, which are the cornerstone of the azole antifungal class. For instance, chloro-nitropyridines have been reacted with azoles to generate derivatives with moderate antibacterial and antiprotozoal effects. nih.gov This reactivity profile suggests that this compound is a suitable starting point for synthesizing novel compounds with potential antifungal activity, allowing for the systematic exploration of new chemical space in the search for next-generation antimycotics.

Development of Antibacterial and Antiviral Agents

The pyridine nucleus is a common scaffold in numerous antibacterial and antiviral agents. While direct studies on the antimicrobial properties of this compound are not extensively documented, research on analogous nitropyridine derivatives highlights the potential of this class of compounds in developing new anti-infective agents. For instance, novel 3(5)-nitropyridines functionalized with azole or pyridazine (B1198779) moieties, synthesized from chloronitropyridines, have demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov The synthetic strategies employed in these studies often involve the nucleophilic substitution of the chloro substituents, a reaction pathway readily available to this compound. The electron-withdrawing nature of the nitro group and the additional chlorine atoms on the pyridine ring of this compound would further activate the chloro groups towards substitution, making it a promising starting material for creating libraries of potential antibacterial and antiviral compounds.

The general approach involves reacting the chloronitropyridine with various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse functional groups that can interact with biological targets in pathogens.

Starting Material Reactant Resulting Moiety Observed Activity
Chloro-3-nitropyridinesAzoles, PyridazinesAzole/Pyridazine-functionalized nitropyridinesModerate antibacterial activity against S. aureus and E. coli nih.gov

Synthesis of Biologically Active Fused Heterocycles

Fused heterocyclic systems are a cornerstone of medicinal chemistry, often exhibiting enhanced biological activity due to their rigid, well-defined three-dimensional structures. Nitropyridines serve as valuable precursors for constructing such fused rings. A notable example is the synthesis of 3,6-diazaphenothiazines, which have been investigated for their antitumor activity. nih.gov This synthesis was achieved through the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine, followed by an intramolecular cyclization, likely via a Smiles rearrangement. nih.gov

Given the presence of multiple reactive chloro sites, this compound offers a platform for creating a variety of fused heterocycles. By carefully selecting reaction conditions and nucleophiles, it is possible to achieve selective substitution and subsequent cyclization to form novel polycyclic aromatic systems with potential therapeutic applications. The general strategy involves a nucleophilic substitution followed by an intramolecular reaction to close the ring.

Precursor Reaction Type Fused Heterocycle Formed Potential Biological Activity
4-Chloro-3-nitropyridineNucleophilic substitution and intramolecular rearrangement3,6-DiazaphenothiazineAntitumor nih.gov

Inhibitors of Kinases and Other Biological Targets

Protein kinases have emerged as critical targets for the treatment of various diseases, including cancer and inflammatory disorders. Nitropyridine derivatives have shown significant promise as kinase inhibitors. For example, a series of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, were synthesized starting from 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov In a different study, derivatives of 2,6-dichloro-3-nitropyridine (B41883) were used to create a novel class of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3), an enzyme implicated in several diseases. nih.gov The synthesis of these inhibitors involved sequential substitution of the chlorine atoms with aryl and amino-containing fragments. nih.gov

The structural characteristics of this compound make it an attractive starting point for the development of new kinase inhibitors. The multiple chlorine atoms allow for the systematic introduction of different chemical moieties to optimize binding affinity and selectivity for specific kinase targets.

Nitropyridine Precursor Target Kinase Key Synthetic Step
2-Chloro-5-methyl-3-nitropyridineJanus kinase 2 (JAK2)Nucleophilic substitution of the chlorine atom nih.gov
2,6-Dichloro-3-nitropyridineGlycogen synthase kinase-3 (GSK3)Successive substitution of chlorine atoms nih.gov

Synthesis of Advanced Materials and Functional Molecules

The unique electronic and structural properties of this compound also position it as a valuable building block in materials science.

Precursors for Non-Linear Optical (NLO) Materials

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optical communications, data storage, and signal processing. jhuapl.edu A key requirement for second-order NLO activity is a molecule with a strong electron donor and a strong electron acceptor connected by a π-conjugated system. The pyridine ring in this compound provides the conjugated system, while the nitro group acts as a powerful electron acceptor.

While this compound itself is not a complete NLO chromophore, it is an excellent precursor. The chlorine atoms can be substituted with various electron-donating groups (e.g., amino, alkoxy, or aryl groups) to complete the "push-pull" electronic structure required for NLO activity. For example, related compounds like 2-amino-5-nitropyridine (B18323) are known to be effective NLO materials. The synthetic versatility of this compound allows for the systematic tuning of the NLO properties by varying the electron-donating substituent, enabling the design of materials with optimized performance.

Molecular Feature Role in NLO Properties Example in Precursor
π-conjugated systemFacilitates electron delocalizationPyridine ring
Electron-accepting groupCreates charge asymmetry (dipole moment)Nitro group (-NO2)
Electron-donating groupEnhances the "push-pull" effectCan be introduced by substituting chlorine atoms

Development of Complex Polyfunctionalized Pyridine Systems

The inherent structure of this compound is that of a polyfunctionalized pyridine. It serves as an excellent starting point for the synthesis of even more complex and highly substituted pyridine derivatives. The differential reactivity of the chlorine atoms at the 2, 3, and 6 positions, influenced by the electronic effects of the nitro group and the ring nitrogen, allows for selective and sequential substitution reactions.

This step-wise functionalization enables the precise installation of various chemical groups onto the pyridine core, leading to the creation of intricate molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. nih.gov For instance, a Suzuki coupling could be used to introduce an aryl group at one position, followed by a nucleophilic aromatic substitution to introduce an amine at another, and finally, a reduction of the nitro group to an amine, which can be further derivatized. This level of control is crucial for building complex molecular architectures.

Future Directions in 2,3,6 Trichloro 5 Nitropyridine Research

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future of synthesizing 2,3,6-trichloro-5-nitropyridine and its analogs is increasingly focused on green and sustainable methods. nih.govresearchgate.net Researchers are actively seeking to move beyond traditional, often harsh, synthetic routes to develop pathways that offer higher efficiency, utilize environmentally benign reagents, and minimize waste. nih.gov

Key areas of exploration include:

Multicomponent One-Pot Reactions: These reactions, which combine three or more reactants in a single step to form a complex product, are being developed to create novel pyridine (B92270) derivatives with high atom economy. nih.gov Techniques such as microwave-assisted synthesis are being employed to shorten reaction times and improve yields. nih.govnih.gov

Green Catalysts and Solvents: There is a significant push towards using recyclable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, and environmentally friendly solvents. researchgate.net Solvent-free synthesis conditions are also being explored to reduce environmental impact. researchgate.net

Renewable Feedstocks: Research into utilizing renewable resources like glycerol (B35011) for the synthesis of pyridine bases represents a major step towards sustainable chemical production. researchgate.net Catalytic processes are being developed to convert glycerol and its derivatives into pyridines, offering an alternative to petroleum-based starting materials. researchgate.net

Metal-Free Cascade Reactions: Novel metal-free cascade processes are being designed for the synthesis of highly functionalized pyridines from readily available starting materials. acs.org These methods often involve a series of intramolecular reactions that proceed in a single operation, offering high efficiency and good yields. acs.org

Synthetic StrategyKey FeaturesAdvantagesRelevant Research Focus
Multicomponent Reactions One-pot synthesis involving multiple reactants.High atom economy, reduced waste, shorter synthesis time. nih.govDevelopment of pyridine derivatives for medicinal applications. nih.gov
Green Catalysis Use of recyclable catalysts and benign solvents.Environmental sustainability, reduced pollution. researchgate.netSynthesis of pyridines using magnetic nanoparticles and ultrasound. researchgate.net
Renewable Feedstocks Utilization of biomass-derived starting materials like glycerol.Reduced reliance on fossil fuels, sustainability. researchgate.netCatalytic conversion of glycerol to pyridine bases. researchgate.net
Cascade Reactions Tandem reactions to build molecular complexity in one step.High efficiency, access to complex structures. acs.orgMetal-free synthesis of highly functionalized pyridines. acs.org

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic strategies. The presence of multiple reactive sites—three chlorine atoms and a nitro group on an electron-deficient pyridine ring—leads to complex chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Future mechanistic studies will likely focus on:

Regioselectivity of Nucleophilic Aromatic Substitution: Investigating the factors that govern which of the chloro or nitro groups is substituted by a given nucleophile. The electron-poor nature of the pyridine ring, combined with the anion-stabilizing effect of ortho groups, makes the nitro substituent a surprisingly good leaving group in some contexts. researchgate.net Detailed computational and experimental studies are needed to predict and control the site of substitution. nih.govresearchgate.net

Vicarious Nucleophilic Substitution (VNS): Elucidating the finer details of VNS reactions on nitropyridines, where a hydrogen atom is replaced. nih.govacs.org Research has shown that the process involves the formation of a Meisenheimer-type adduct followed by a base-induced elimination. nih.govacs.org Steric hindrance can play a critical role in the elimination step, sometimes preventing the reaction from completing. nih.govacs.org

Characterization of Reaction Intermediates: Employing advanced spectroscopic and crystallographic techniques to isolate and characterize transient intermediates, such as Meisenheimer adducts, to gain insight into the reaction pathways. nih.gov

Influence of Substituents: Systematically studying how different substituents on the pyridine ring or the nucleophile affect reaction rates and selectivity. epa.gov This knowledge is essential for fine-tuning reactions to yield desired products. epa.gov

Rational Design and Synthesis of Next-Generation Derivatives with Tuned Bioactivity

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it can be used to build a variety of biologically active compounds. nih.gov The future in this area lies in the rational design of new derivatives with precisely tuned properties to target specific biological processes. mdpi.comnih.gov

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for instance, by selective substitution of the chlorine atoms or the nitro group—and evaluating the biological activity of the resulting compounds. This approach is critical for identifying the structural features essential for a desired therapeutic effect, such as anticancer or insecticidal activity. nih.govacs.org

Computational Modeling and In Silico Screening: Utilizing molecular docking and other computational tools to predict how newly designed derivatives will interact with biological targets like enzymes or receptors. nih.govnih.govauctoresonline.org This in silico approach helps prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Development of Novel Anticancer Agents: The pyridine scaffold is present in numerous compounds with antitumor properties. nih.govresearchgate.net Future work will focus on creating derivatives of this compound that can inhibit cancer cell proliferation, induce apoptosis, or interfere with specific molecular pathways involved in cancer. nih.gov

Synthesis of Novel Insecticides: Given that many neonicotinoid insecticides contain a pyridine ring, there is potential to develop new pest control agents based on the this compound structure. acs.org Research will aim to create compounds with high efficacy against pests while minimizing harm to non-target organisms. acs.org

Application AreaDesign StrategyDesired Outcome
Anticancer Therapy Synthesis of pyrano-pyridine hybrids and other fused ring systems.Inhibition of tubulin polymerization, reduction in tumor size. nih.gov
Insecticides Creation of bipyridine and other functionalized pyridine derivatives.Enhanced insecticidal activity against agricultural pests like aphids. acs.org
General Drug Discovery Integration of computational design (QSAR, molecular docking) with synthesis.Improved prediction of bioactivity and ADME properties. mdpi.comauctoresonline.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. sci-hub.seacs.org The synthesis of functionalized pyridines, including derivatives of this compound, is an area ripe for these technological advancements.

Future efforts will concentrate on:

Developing Continuous Flow Syntheses: Designing and optimizing flow chemistry setups for the synthesis of pyridine derivatives. interchim.fr Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. sci-hub.seresearchgate.net They also allow for the safe handling of hazardous intermediates. acs.org

Automated Synthesis Libraries: Utilizing robotic systems for the high-throughput synthesis of diverse libraries of pyridine derivatives on solid supports. researchgate.net This automation is invaluable for drug discovery, enabling the rapid creation and screening of thousands of compounds to identify new leads. researchgate.net

Process Intensification: Using flow chemistry to intensify chemical processes, meaning smaller reactors can be used to produce large quantities of material more efficiently and with a smaller environmental footprint. sci-hub.se Research is exploring different reactor types, such as turbulent fluidized bed reactors, to optimize large-scale pyridine synthesis. researchgate.netacs.org

Telescoped and Multistep Flow Synthesis: Integrating multiple reaction steps into a single, continuous flow process without isolating intermediates. acs.org This "telescoped" approach significantly streamlines the synthesis of complex molecules and reduces waste. acs.org

Synergistic Applications in Multi-Disciplinary Research Fields

The versatility of the this compound scaffold allows it to serve as a building block in a wide range of multidisciplinary research fields, bridging organic synthesis with materials science, coordination chemistry, and beyond.

Promising future applications include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to construct novel coordination polymers and MOFs. researchgate.net By functionalizing the pyridine ring with additional donor atoms (e.g., by replacing chlorine atoms with carboxylate or other nitrogen-containing groups), materials with tailored properties for gas storage, separation, or catalysis can be created. researchgate.netmdpi.com

Functional Materials: Synthesizing pyridine derivatives with specific photoluminescent, electronic, or magnetic properties. mdpi.com These compounds have potential applications in the development of sensors, organic light-emitting diodes (OLEDs), and other advanced materials. researchgate.net

Heterocyclic Chemistry for Complex Molecule Synthesis: Employing this compound as a starting material for the synthesis of more complex fused heterocyclic systems. researchgate.net The ability to selectively functionalize the different positions on the ring makes it a powerful tool for building intricate molecular architectures. organic-chemistry.orgnih.gov

Probes for Chemical Biology: Designing and synthesizing derivatives that can be used as molecular probes to study biological systems. For example, incorporating fluorine-18 (B77423) via nucleophilic substitution of the nitro or a chloro group could lead to new PET imaging agents for medical diagnostics. epa.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,3,6-Trichloro-5-nitropyridine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) compliant with EN 166 (EU) or NIOSH (US) standards, including safety glasses with side shields and chemical-resistant gloves. Use fume hoods to minimize inhalation risks, and ensure immediate access to eyewash stations and emergency showers. Consult safety data sheets (SDS) for compound-specific hazards, noting that related nitropyridine derivatives (e.g., 2-Chloro-5-nitropyridine) are classified under UN 2811 and require precautions against skin/eye contact and inhalation .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer : Explore nitration and chlorination reactions on pyridine precursors, leveraging methodologies reported for structurally similar compounds like 2-Chloro-3-methyl-5-nitropyridine. Monitor reaction conditions (temperature, stoichiometry) using inline spectroscopy (e.g., FTIR) to track intermediate formation. Purify via recrystallization or column chromatography, referencing melting point (mp) and boiling point (bp) data from analogous nitropyridines (e.g., mp 78–80°C for 2-Chloro-3-methyl-5-nitropyridine) to guide solvent selection .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular identity. Use X-ray diffraction (XRD) for crystal structure determination, employing software like SHELX for refinement . Cross-validate results with elemental analysis and HPLC to resolve discrepancies in purity assessments .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms to model electron density and local kinetic energy, as demonstrated for thermochemical accuracy in small molecules . Calculate Fukui indices to identify electrophilic/nucleophilic sites, and compare activation energies for Cl vs. NO₂ group substitution using gradient-corrected exchange-correlation functionals . Validate computational results against experimental kinetic data.

Q. What challenges arise in X-ray crystallography of this compound, and how can they be mitigated?

  • Methodological Answer : Address weak diffraction patterns caused by heavy atoms (Cl) by collecting high-resolution data (≤1.0 Å) and using SHELXL for anisotropic refinement. For twinned crystals, employ the TwinRotMat option in SHELX to model overlapping lattices. Refer to SHELXPRO for generating structure factors and validating hydrogen bonding networks .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Perform dynamic NMR experiments to detect conformational flexibility or tautomerism. Re-examine XRD data for disorder modeling and compare with solid-state NMR to identify polymorphism. Cross-reference with computational vibrational spectra (IR/Raman) to confirm functional group assignments .

Q. What environmental and regulatory considerations apply to this compound disposal?

  • Methodological Answer : Follow GHS guidelines for hazardous waste disposal (UN 2811). Screen for bioaccumulation potential using quantitative structure-activity relationship (QSAR) models and consult regulatory databases (e.g., eChemPortal, ChemIDplus) for toxicity thresholds. Document compliance with REACH or TSCA frameworks, referencing SDS sections on ecological toxicity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., computational vs. experimental bond lengths), use Bayesian statistics to assess model likelihoods or perform sensitivity analyses on DFT parameters (e.g., basis set size) .
  • Safety-Centric Experimental Design : Integrate hazard assessments into reaction planning by referencing SDS data for analogous compounds (e.g., 2-Chloro-5-nitropyridine’s Fp >110°C) to mitigate flammability risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.